molecular formula C24H23F3N2O2 B4313545 1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4313545
M. Wt: 428.4 g/mol
InChI Key: CTGRLVJWONONRI-UHFFFAOYSA-N
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Description

1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a quinoline core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with diketones under acidic or basic conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline rings.

Scientific Research Applications

1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and phenyl ring but differ in other substituents.

    Trifluoromethylphenyl derivatives: These compounds contain the trifluoromethylphenyl group but have different core structures.

Uniqueness

1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to its combination of functional groups and the quinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(dimethylamino)-7-phenyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O2/c1-28(2)29-20-12-17(15-6-4-3-5-7-15)13-21(30)23(20)19(14-22(29)31)16-8-10-18(11-9-16)24(25,26)27/h3-11,17,19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGRLVJWONONRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C2=C(C(CC1=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)CC(C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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